2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the use of palladium catalysts and appropriate solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
2-Isoxazolyl-2,3-dihydrobenzofurans: Similar in structure but with different ring systems and properties.
Triazolyl-containing compounds: Share some functional groups but differ in overall structure and applications.
Uniqueness
2-(3-Isoxazolyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine stands out due to its unique combination of isoxazole, thieno, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H13N3O2S/c1-7-5-8(6-17-2)10-11(14)12(19-13(10)15-7)9-3-4-18-16-9/h3-5H,6,14H2,1-2H3 |
InChI Key |
KZITWELOTZTXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)N)COC |
Origin of Product |
United States |
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